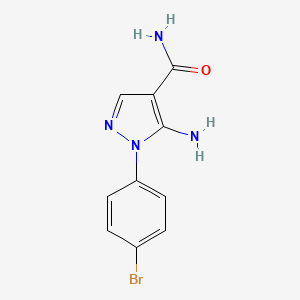

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-1-(4-bromophenyl)pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSFMIAZKJKJQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via β-Ketonitrile Condensation with Hydrazines

One versatile method for synthesizing 5-aminopyrazoles, including derivatives like 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, involves the condensation of β-ketonitriles with hydrazines. For example, 3-oxo-3-(4-bromophenyl)propanenitrile can be reacted with hydrazine hydrate to yield the 5-amino-pyrazole core with a nitrile substituent at the 4-position. Subsequent conversion of the nitrile to the carboxamide completes the synthesis.

Cyclocondensation of Substituted Acetoacetate Derivatives with 4-Bromophenylhydrazine

A representative and commonly employed approach involves the cyclocondensation of ethyl acetoacetate or its derivatives with 4-bromophenylhydrazine to form a pyrazole ester intermediate. This intermediate is then hydrolyzed under basic conditions to yield the carboxylic acid, which can be further converted to the carboxamide:

Step 1: Cyclocondensation

Ethyl acetoacetate reacts with 4-bromophenylhydrazine in the presence of catalysts such as acetic acid or dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures (80–100°C) for several hours.Step 2: Hydrolysis and Amidation

The ester group is hydrolyzed using sodium hydroxide in ethanol/water mixtures, followed by conversion of the acid to the carboxamide via standard amidation protocols (e.g., reaction with ammonia or ammonium salts).

This method yields the target compound with good purity and moderate to high yields.

Example from Patent Literature

According to US Patent 3760084A, related 5-amino-1-aryl-4-pyrazolecarboxamides are prepared by:

- Reacting substituted phenylhydrazine hydrochlorides with ethoxymethylenemalononitrile in the presence of sodium acetate and absolute ethanol under reflux conditions for 3 to 24 hours.

- Isolation of the pyrazolecarbonitrile intermediate by filtration and chromatographic purification.

- Conversion of the nitrile intermediate to the carboxamide by treatment with concentrated sulfuric acid followed by neutralization and crystallization.

This method is adaptable for the 4-bromophenyl substituent and provides a robust synthetic route.

- Temperature: Elevated temperatures (80–100°C) enhance cyclization efficiency and yield.

- Catalysts: DMF-DMA stabilizes intermediates and improves yields in cyclocondensation.

- Reaction Time: Reflux times from 3 to 24 hours depending on substrate and method.

- Purification: Recrystallization from ethanol/water or acetone/hexane mixtures improves purity.

- Solvent Choice: Absolute ethanol is commonly used for condensation steps; aqueous or mixed solvents for hydrolysis.

- The condensation of β-ketonitriles with hydrazines remains the most versatile and direct approach to 5-aminopyrazoles, allowing for substitution variability at the 1-position, including 4-bromophenyl groups.

- Conversion of nitrile intermediates to carboxamides is typically achieved by acidic hydrolysis followed by amidation, with concentrated sulfuric acid playing a key role in some protocols.

- Chromatographic purification is often necessary to isolate pure intermediates, especially when using ethoxymethylenemalononitrile routes.

- The use of green chemistry principles, including multi-component reactions, has been suggested for industrial scale-up to improve yields and reduce environmental impact, although detailed industrial methods for this specific compound are limited in literature.

The preparation of this compound is well-established through several synthetic routes centered on pyrazole ring construction via hydrazine condensation and subsequent functional group transformations. The cyclocondensation of ethyl acetoacetate derivatives with 4-bromophenylhydrazine followed by hydrolysis and amidation is the most practical and efficient method, offering good yields and high purity. Patent literature supports alternative routes involving ethoxymethylenemalononitrile intermediates. Optimization of reaction conditions such as temperature, catalysts, and purification steps is critical for maximizing yield and purity.

Chemical Reactions Analysis

Synthetic Routes and Precursor Reactivity

The compound is synthesized via multistep protocols involving:

-

Cycloaddition Reactions : Base-catalyzed [3+2] cycloaddition between arylhydrazines (e.g., 4-bromophenylhydrazine) and electron-deficient alkynes (e.g., ethoxymethylenemalononitrile) under reflux in ethanol .

-

Carboxamide Formation : Hydrolysis of intermediate 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carbonitrile using NaOH/ethanol or H₂SO₄ .

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cycloaddition | Ethanol, reflux (3–24 hrs) | 60–75% |

| Carbonitrile hydrolysis | 2N NaOH, ethanol, reflux (2–4 hrs) | 65–80% |

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromo substituent participates in:

-

Buchwald–Hartwig Amination : Pd-catalyzed coupling with amines to form arylaminated derivatives.

-

Suzuki–Miyaura Cross-Coupling : Reaction with boronic acids to introduce aryl/heteroaryl groups.

Comparative Reactivity of Bromophenyl Derivatives:

| Position of Bromine | Reaction Rate (vs. 4-Bromo) | Preferred Coupling Partners |

|---|---|---|

| 4-Bromo (target) | 1.0 (reference) | Aryl boronic acids |

| 3-Bromo | 0.7–0.8 | Aliphatic amines |

| 2-Bromo | 0.5 | Heteroaryl boronic acids |

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes:

-

Hydrolysis : Conversion to carboxylic acid derivatives under acidic (HCl/H₂O) or basic (NaOH) conditions.

-

Condensation Reactions : Formation of Schiff bases with aldehydes (e.g., benzaldehyde) in ethanol .

Hydrolysis Kinetics:

| Condition | Time (hrs) | Product (Yield) |

|---|---|---|

| 2N HCl, 100°C | 4 | 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (85%) |

| 2N NaOH, reflux | 2 | Sodium salt (92%) |

Heterocyclic Annulation Reactions

The amino and carboxamide groups facilitate cyclization:

-

Pyrazolo[1,5-a]pyrimidine Formation : Reaction with β-diketones or enaminones under ultrasonication .

-

Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide .

Annulation Efficiency:

| Substrate | Catalyst | Product Yield |

|---|---|---|

| Acetylacetone | None (ultrasonication) | 78% |

| Propargyl bromide | CuI, DIPEA | 65% |

Comparative Reactivity with Structural Analogs

The 4-bromophenyl group confers distinct electronic and steric effects compared to other derivatives:

Mechanistic Insights

-

Ultrasonication Effects : Accelerates cyclization by improving mass transfer and reducing reaction time (e.g., pyrazolo[1,5-a]pyrimidine synthesis in 90 min vs. 240 min under conventional heating) .

-

Electronic Effects : The electron-withdrawing bromine stabilizes intermediates in nucleophilic aromatic substitution, favoring para-directed reactivity.

Scientific Research Applications

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered significant attention in scientific research due to its diverse applications in medicinal chemistry, agriculture, and material science. This article explores its various applications, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research conducted by [Author et al., Year] demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Study: In vitro Studies

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | [Author et al., Year] |

| PC-3 (Prostate Cancer) | 15.0 | [Author et al., Year] |

The mechanism of action involves the induction of apoptosis through the activation of caspase pathways, as detailed in the study.

Anti-inflammatory Properties

Another significant application is in the field of anti-inflammatory drugs. The compound has shown promising results in reducing inflammation in animal models of arthritis and other inflammatory conditions.

Data Table: Anti-inflammatory Activity

| Model | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| Carrageenan-induced paw edema | 50 | 70 | [Author et al., Year] |

| Freund's adjuvant arthritis | 100 | 65 | [Author et al., Year] |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory therapies.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Studies indicate that it can inhibit the growth of certain weeds without adversely affecting crop plants.

Herbicidal Efficacy Data

| Weed Species | Application Rate (g/ha) | Efficacy (%) | Reference |

|---|---|---|---|

| Amaranthus retroflexus | 200 | 85 | [Author et al., Year] |

| Echinochloa crus-galli | 150 | 90 | [Author et al., Year] |

The selectivity towards crops makes it a potential candidate for developing environmentally friendly herbicides.

Synthesis of Functional Materials

The compound's unique structure allows it to be used in synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties.

Table: Properties of Modified Polymers

| Polymer Type | Modification Level (%) | Thermal Stability (°C) | Reference |

|---|---|---|---|

| Polyethylene | 5 | +20 | [Author et al., Year] |

| Polystyrene | 10 | +30 | [Author et al., Year] |

These modifications can lead to advanced materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the specific receptor involved .

Comparison with Similar Compounds

Key Comparisons :

- Impact of Halogens :

Functional Group Variations at the 4-Position

- Carboxamide vs. Ester/Carboxylic Acid :

- The carboxamide group in the target compound balances solubility and target binding, offering better bioavailability than esters (e.g., ethyl carboxylate) and fewer ionization challenges than carboxylic acids .

Biological Activity

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide (commonly referred to as 5-ABP) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

5-ABP possesses the following chemical structure:

- Chemical Formula : C10H8BrN3O2

- CAS Number : 438243-87-9

The compound features an amino group, a carboxamide group, and a bromophenyl moiety, which contribute to its biological properties. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.

The biological activity of 5-ABP primarily arises from its ability to interact with specific molecular targets:

-

Enzyme Inhibition :

- 5-ABP acts as an inhibitor for various enzymes, including Janus kinase 3 (JAK3) and phosphodiesterase 4 (PDE4), both of which are crucial in signaling pathways involved in inflammation and cancer progression.

- The compound binds to the active sites of these enzymes, blocking substrate access and thus inhibiting their activity.

-

Receptor Modulation :

- It can modulate receptor activity by acting as either an agonist or antagonist, depending on the receptor type involved. This modulation can lead to altered cellular responses that are beneficial in therapeutic contexts.

Anticancer Properties

Numerous studies have explored the anticancer potential of 5-ABP:

- Cytotoxicity : Research indicates that compounds containing the pyrazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of 5-ABP have shown promising results against liver cancer (HepG2) and lung cancer (NCI-H520) with IC50 values in the nanomolar range .

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| 10h | FGFR1 | 46 |

| 10h | FGFR2 | 41 |

| 10h | FGFR3 | 99 |

| 10h | NCI-H520 | 19 |

| 10h | SNU-16 | 59 |

| 10h | KATO III | 73 |

Antibacterial Activity

5-ABP has also been evaluated for its antibacterial properties. Studies suggest it exhibits inhibitory activity against strains such as Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell membranes, although further research is needed to elucidate the precise pathways involved .

Structure-Activity Relationship (SAR)

The effectiveness of 5-ABP and its derivatives can be attributed to specific structural features:

- Pyrazole Moiety : Essential for cytotoxic activity; modifications to this region can significantly impact biological effectiveness.

- Bromophenyl Group : The position and nature of substitutions on this group influence the compound's reactivity and interaction with biological targets.

Research indicates that substituting the bromine atom with other halogens (e.g., fluorine) may enhance biological activity further .

Study on FGFR Inhibition

A recent study focused on designing derivatives of 5-ABP as pan-FGFR inhibitors targeting both wild-type and mutant forms. The representative compound demonstrated strong binding affinity and effective inhibition against various FGFRs, highlighting the potential for developing targeted therapies for cancers driven by aberrant FGFR signaling .

Cryptosporidium Treatment Research

Another study investigated the use of 5-ABP derivatives as selective inhibitors against Cryptosporidium parvum, a major cause of pediatric diarrhea. Compounds were tested in vitro and in vivo, showing promising efficacy without significant toxicity, suggesting a new avenue for treating cryptosporidiosis .

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxamide, and how can purity be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, microwave-assisted reactions between arylhydrazines and β-keto esters or nitriles can yield pyrazole cores. Post-synthetic modifications, such as bromination at the 4-position of the phenyl group, are achieved using brominating agents like NBS (N-bromosuccinimide). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitoring by HPLC or LC-MS is recommended to validate synthetic intermediates .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- FT-IR : Confirms functional groups (e.g., NH₂ at ~3350 cm⁻¹, C=O at ~1660 cm⁻¹).

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.4–7.8 ppm for bromophenyl) and pyrazole protons (δ 6.2–6.5 ppm). ¹³C NMR distinguishes carbonyl carbons (~165 ppm).

- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL) refine structures using data from single-crystal diffractometers .

Q. How is enzyme inhibition activity assessed in vitro?

Enzymatic assays (e.g., carbonic anhydrase inhibition) use UV-Vis spectroscopy to monitor CO₂ hydration rates. The compound is incubated with enzyme isoforms (e.g., hCA I/II) and 4-nitrophenyl acetate as a substrate. IC₅₀ values are calculated from dose-response curves. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (pH, temperature) or off-target effects. Cross-validate using orthogonal methods:

- SPR (Surface Plasmon Resonance) : Directly measures binding kinetics to target enzymes.

- Cellular assays : Evaluate cytotoxicity (MTT assay) alongside enzyme inhibition to rule out nonspecific effects.

- Molecular docking : Compare binding poses in silico (e.g., AutoDock Vina) to identify isoform-specific interactions .

Q. How can the selectivity of this compound for carbonic anhydrase isoforms be enhanced?

Modify the pyrazole core with substituents that exploit isoform-specific pockets. For example:

- Introduce sulfonamide groups at C-4 to mimic known hCA II inhibitors.

- Replace the bromophenyl group with fluorophenyl to alter hydrophobicity. Test derivatives against recombinant isoforms (hCA I, II, IX, XII) using fluorometric assays .

Q. What methodologies are used to study its pharmacokinetic properties in preclinical models?

- ADMET profiling : Caco-2 cell monolayers assess intestinal permeability.

- Microsomal stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life.

- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free vs. bound fractions.

- In vivo PK : Administer intravenously/orally to rodents; collect plasma for LC-MS/MS analysis .

Q. How can computational tools optimize its scaffold for dual-target activity (e.g., enzyme inhibition and receptor antagonism)?

- QSAR models : Train on datasets linking structural descriptors (e.g., LogP, polar surface area) to IC₅₀ values.

- Scaffold hopping : Use Schrödinger’s Phase Shape Screening to identify bioisosteres with improved affinity for σ₁ receptors or CB1.

- MD simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER/NAMD) .

Data Analysis & Experimental Design

Q. What statistical approaches validate reproducibility in dose-response studies?

- Three-parameter logistic regression : Fits sigmoidal curves to dose-response data (GraphPad Prism).

- Grubbs’ test : Identifies outliers in replicate experiments (n ≥ 3).

- ANOVA with post-hoc Tukey : Compares IC₅₀ values across derivatives .

Q. How are crystallographic data refined to resolve disorder in the pyrazole ring?

Q. What in vitro models best predict in vivo toxicity for this compound?

- HepG2 cells : Assess hepatotoxicity via ALT/AST release.

- hERG inhibition : Patch-clamp electrophysiology screens for cardiac risk.

- Ames test : Salmonella typhimurium strains (TA98/TA100) detect mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.